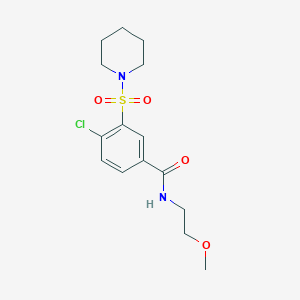![molecular formula C9H7BrN6 B5340488 5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- CAS No. 205177-10-2](/img/structure/B5340488.png)
5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl-
Vue d'ensemble
Description
5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a triazino-indole core, which is further functionalized with a bromine atom and a hydrazinyl group, making it a versatile scaffold for chemical modifications and biological evaluations.
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole with allyl bromide in the presence of a base such as NaOH in a solvent system like H2O-DMSO . This reaction proceeds through nucleophilic substitution, where the bromine atom is introduced into the indole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the bromine atom or other reducible groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Mécanisme D'action
The mechanism by which 5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- exerts its effects involves several molecular targets and pathways:
Iron Chelation: The compound binds selectively to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis.
Mitochondrial Pathway: Induces apoptosis through the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,2,4-Triazino[5,6-b]indole Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in biological activity and applications.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
5H-1,2,4-Triazino[5,6-b]indole, 8-bromo-3-hydrazinyl- stands out due to its specific functionalization with a bromine atom and a hydrazinyl group, which confer unique chemical reactivity and biological properties. Its selective binding to ferrous ions and induction of apoptosis through the mitochondrial pathway highlight its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(14-11)16-15-7/h1-3H,11H2,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGGGTACHGBYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422663 | |
| Record name | ST50561320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205177-10-2 | |
| Record name | ST50561320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl 2-chloro-5-[5-[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B5340406.png)
![3-METHYL-5-OXO-5-[4-(2-THIENYLSULFONYL)PIPERAZINO]PENTANOIC ACID](/img/structure/B5340414.png)
![1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5340428.png)


![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5340453.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)


![N-benzyl-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5340490.png)
![4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B5340503.png)
![(3S*,4R*)-1-[(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-3-benzyl-4-methylpiperidin-4-ol](/img/structure/B5340513.png)
![4-ethyl-5-[(1-{[2-(isopropylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340519.png)
